

# Protocol for Periostin Immunohistochemistry in Tissue Sections

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## **Application Note**

#### Introduction

Periostin (also known as POSTN or OSF-2) is a 90 kDa secreted extracellular matrix (ECM) protein that plays a crucial role in tissue remodeling, cell adhesion, and migration by binding to integrins.[1] It is primarily expressed in collagen-rich tissues such as bone, skin, and cardiac tissue, and is synthesized by fibroblasts and osteoblasts.[1] In pathology, Periostin expression is often upregulated in the tumor microenvironment of various cancers, where it is associated with tumor progression, metastasis, and chemoresistance.[2] Therefore, the immunohistochemical (IHC) detection of Periostin in tissue sections is a valuable tool for both basic research and clinical diagnostics to understand its role in disease pathogenesis and as a potential biomarker.

This document provides a detailed protocol for the detection of Periostin in formalin-fixed, paraffin-embedded (FFPE) tissue sections using chromogenic immunohistochemistry.

#### Principle of the Method

Immunohistochemistry (IHC) enables the visualization of specific antigens within the context of tissue architecture. The protocol employs an indirect detection method for enhanced signal amplification.[3][4] An unconjugated primary antibody specifically binds to the Periostin antigen in the tissue. A secondary antibody, conjugated to an enzyme like Horseradish Peroxidase (HRP), then binds to the primary antibody.[3][5] Finally, a chromogenic substrate, such as

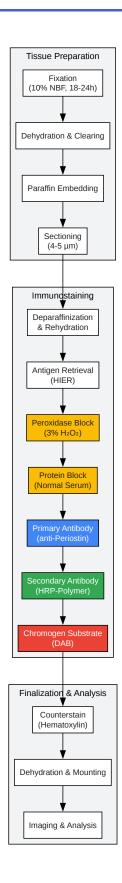


Diaminobenzidine (DAB), is added, which is converted by the HRP into a colored, insoluble precipitate at the site of the antigen, allowing for visualization under a light microscope.[5]

# **Experimental Workflow**

A generalized workflow for Periostin immunohistochemistry is presented below.





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Figure 1. Workflow for Periostin Immunohistochemistry.



# **Detailed Protocol Reagents and Materials**

- Xylene
- Ethanol (100%, 95%, 85%, 75%)
- Deionized or distilled water (dH<sub>2</sub>O)
- Phosphate Buffered Saline (PBS), pH 7.4
- Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0 or Citrate Buffer, pH 6.0)
- Hydrogen Peroxide (H2O2) 3% solution
- Blocking Buffer (e.g., 1-5% Normal Goat Serum in PBS)[6][7]
- Primary Antibody Diluent (e.g., 1% BSA in PBS)
- Primary Anti-Periostin Antibody (see Table 1)
- HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG H&L (HRP))
- DAB (3,3'-Diaminobenzidine) Chromogen Kit
- Hematoxylin counterstain
- Permanent Mounting Medium
- Positive and negative control tissue slides (e.g., Skin for positive control[8])

## **Equipment**

- Microtome
- Slide warming tray or oven
- Staining jars



- Humidified chamber
- Pressure cooker, microwave, or water bath for antigen retrieval
- Light microscope

### **Tissue Preparation**

- Fixation: Immediately fix freshly excised tissues in 10% neutral buffered formalin (NBF) for at least 8 hours but not exceeding 24 hours at room temperature.[9] The tissue thickness should be no more than 3-5 mm.[9]
- Processing & Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax according to standard histological procedures.
   [9]
- Sectioning: Cut paraffin blocks into 4-5 μm thick sections using a microtome. Float sections
  on a 40°C water bath and mount them on positively charged slides.[9]
- Drying: Dry the slides overnight at room temperature or on a slide warmer at 60°C for at least 1 hour.[9][10]

### **Staining Procedure**

- Deparaffinization and Rehydration:
  - Immerse slides in xylene: 2 changes, 10 minutes each.
  - Immerse in 100% ethanol: 2 changes, 10 minutes each.
  - Immerse in 95% ethanol: 1 change, 5 minutes.
  - Immerse in 70% ethanol: 1 change, 5 minutes.
  - Rinse thoroughly in dH<sub>2</sub>O for 5 minutes.[10]
- Antigen Retrieval (Heat-Induced Epitope Retrieval HIER):
  - This step is critical for unmasking epitopes cross-linked by formalin fixation.[11]

### Methodological & Application





- Immerse slides in a staining dish containing Antigen Retrieval Buffer (Tris/EDTA buffer, pH
   9.0 is recommended for many Periostin antibodies).[12][13]
- Heat the slides in a pressure cooker, microwave, or water bath at 95-100°C for 10-20 minutes.[11][13]
- Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).[10][13]
- Rinse slides in dH<sub>2</sub>O and then in PBS.[14]
- Immunostaining:
  - Peroxidase Block: Incubate sections with 3% H<sub>2</sub>O<sub>2</sub> for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[6][15] Rinse 3 times with PBS for 5 minutes each.
  - Protein Block: Apply a protein-based blocking solution, such as 1-5% normal serum from the species of the secondary antibody (e.g., normal goat serum), for at least 1 hour at room temperature in a humidified chamber.[7][15] This minimizes non-specific antibody binding.[6]
  - Primary Antibody: Gently blot the blocking solution (do not rinse). Incubate sections with the anti-Periostin primary antibody diluted in antibody diluent (see Table 1 for examples) overnight at 4°C in a humidified chamber.[12][15]
  - Washing: Rinse slides 3 times with PBS for 5 minutes each.[15]
  - Secondary Antibody: Apply the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution and incubate for 30-60 minutes at room temperature.[15]
  - Washing: Rinse slides 3 times with PBS for 5 minutes each.[15]
  - Detection: Apply the DAB chromogen solution and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.[10]
  - Stopping Reaction: Immediately rinse slides with dH<sub>2</sub>O to stop the color development.



- Final Steps:
  - Counterstaining: Immerse slides in Hematoxylin for 1-3 minutes to stain cell nuclei.[10]
  - Bluing: Rinse with running tap water until the sections turn blue.
  - Dehydration: Dehydrate the sections through graded ethanol (75%, 85%, 95%, 100%) and clear with xylene.[10]
  - Mounting: Apply a drop of permanent mounting medium and place a coverslip.

#### **Controls**

- Positive Control: A tissue known to express Periostin (e.g., skin, stomach, or breast carcinoma stroma) should be included to verify the protocol and reagent activity.[8][12]
- Negative Control: A tissue known to not express Periostin.
- Isotype/Reagent Control: On a separate slide of the test tissue, replace the primary antibody
  with an isotype control antibody of the same class and concentration to check for nonspecific binding of the primary antibody and background from the detection system.

# Data Presentation and Analysis Antibody Selection

The choice of a well-validated primary antibody is critical for specific and reliable staining.



Antibody Name	Host	Туре	Clone	Supplier	Cat. No.	Recomme nded Dilution (IHC-P)
Anti- Periostin	Rabbit	Polyclonal	-	Abcam	ab14041	1:100 - 1:1000
Anti- Periostin	Rabbit	Monoclonal	EPR20806	Abcam	ab215199	1:1000
Anti- Periostin	Mouse	Monoclonal	OTI2B2	Boster Bio	M01378-2	1:150
Anti- Periostin	Mouse	Monoclonal	-	antibodies- online	ABIN74775 59	1:150
Anti- Periostin	Rabbit	Polyclonal	-	GeneTex	GTX10060 2	1:100

Table 1. Examples of commercially available anti-Periostin antibodies validated for IHC on paraffin-embedded sections.[1][8][12][16][17]

# **Antigen Retrieval Conditions**

Optimization of antigen retrieval is often necessary.



Method	Buffer	рН	Heating Device	Time & Temperature	Notes
HIER	Tris-EDTA	9.0	Pressure Cooker/Micro wave	10-20 min @ 95-100°C	Often provides superior results for nuclear and cytoplasmic antigens.[11] Recommend ed for Abcam ab215199. [12]
HIER	Sodium Citrate	6.0	Pressure Cooker/Micro wave	10-20 min @ 95-100°C	A commonly used, effective buffer for many antigens.[14]

Table 2. Recommended Heat-Induced Epitope Retrieval (HIER) conditions.

## **Interpretation and Scoring**

Periostin is typically observed in the cytoplasm of cells and, as a secreted protein, in the extracellular matrix, particularly in the stroma surrounding tumors.[1][2][18]

Quantitative or semi-quantitative analysis can be performed by scoring the staining intensity and the percentage of positive cells.



Score	Staining Intensity	Percentage of Positive Cells
0	No staining	< 5%
1	Weak	6 - 25%
2	Moderate	26 - 50%
3	Strong	51 - 100%

Table 3. Example of a semi-quantitative scoring system.[19]

A final score (e.g., H-Score or Quick Score) can be calculated by multiplying the intensity score by the percentage score.[19] For statistical analysis, scores can be categorized into "low expression" and "high expression" groups.[19]

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